molecular formula C4H5NO4S B1210027 Acesulfame CAS No. 33665-90-6

Acesulfame

Cat. No.: B1210027
CAS No.: 33665-90-6
M. Wt: 163.15 g/mol
InChI Key: YGCFIWIQZPHFLU-UHFFFAOYSA-N
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Description

Acesulfame is a synthetic calorie-free sugar substitute, often used as an artificial sweetener. It is known for being approximately 200 times sweeter than sucrose (common sugar). This compound is commonly used in various food and beverage products to provide sweetness without the added calories. It is a white crystalline powder with the chemical formula C₄H₄KNO₄S and a molecular weight of 201.24 g/mol .

Scientific Research Applications

Acesulfame has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of artificial sweeteners and their chemical properties.

    Biology: Investigated for its effects on metabolic pathways and interactions with biological molecules.

    Medicine: Studied for its potential impact on health, including its role in weight management and diabetes control.

    Industry: Widely used in the food and beverage industry as a sugar substitute.

Future Directions

The safety of artificial sweeteners like acesulfame potassium remains a topic of general interest . Future research may focus on the potential health effects of these sweeteners, their impact on the gut microbiome, and their role in the development of obesity and the associated chronic inflammation . There is also interest in the environmental impact of this compound potassium, particularly its persistence in the environment and potential aquatic toxicity .

Mechanism of Action

Target of Action

Acesulfame, also known as this compound potassium or Ace K, is a synthetic calorie-free sugar substitute . It primarily targets the sweet taste receptors in the mouth, specifically the heterodimeric receptor composed of the taste receptor, type 1, members 2 (T1R2) and 3 (T1R3) . These receptors are also expressed in the gut, where they are involved in intestinal absorption, metabolic regulation, and glucose homeostasis .

Mode of Action

This compound interacts with its targets by binding to the sweet taste receptors, thereby triggering a sweet taste sensation .

Biochemical Pathways

This compound is metabolized via two subsequent hydrolysis steps via acetoacetamide-N-sulfonate (ANSA) to acetoacetate and sulfamate . The this compound-hydrolyzing sulfatase is strictly manganese-dependent and belongs to the metallo beta-lactamase family . The ANSA hydrolase is an amidase signature domain enzyme .

Result of Action

The primary result of this compound’s action is the perception of sweetness without the caloric impact of sugar. Chronic use of this compound could affect cognitive functions, potentially via altering neuro-metabolic functions . It has been suggested that this compound may induce changes in gut bacteria and gut wall immune reactivity, which could negatively affect individuals with or susceptible to chronic inflammatory conditions .

Action Environment

This compound is stable under heat, even under moderately acidic or basic conditions, allowing it to be used as a food additive in baking, or in products that require a long shelf life . It is widely detected in the environment and generally reported to be environmentally persistent . The environmental risk assessment establishes that this compound has high margins of safety and presents a negligible risk to the aquatic environment .

Biochemical Analysis

Biochemical Properties

Acesulfame plays a significant role in biochemical reactions primarily due to its interaction with sweet-taste receptors on the tongue. These receptors, specifically the taste receptor type 1, member 2 (T1R2) and taste receptor type 1, member 3 (T1R3), are G-protein-coupled receptors that mediate the perception of sweetness. This compound binds to these receptors, triggering a signal transduction pathway that ultimately results in the sensation of sweetness . Additionally, this compound is stable under heat and acidic conditions, making it suitable for use in various food processing applications .

Cellular Effects

This compound has been shown to influence various cellular processes. Studies have indicated that this compound can affect the gut microbiome, leading to shifts in bacterial community composition and potential impacts on metabolic processes . In neuronal cells, this compound exposure has been associated with decreased ATP production and reduced cellular viability, which may affect neurocognitive functions . Furthermore, this compound has been observed to alter incretin secretion and glucose transport, influencing cellular metabolism and insulin regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with sweet-taste receptors. The primary binding site for this compound is located on the N-terminal domain of the T1R2 receptor . This binding induces conformational changes in the receptor, activating downstream signaling pathways involving G-proteins and second messengers such as cyclic AMP (cAMP). These signaling cascades ultimately lead to the perception of sweetness. Additionally, chronic exposure to this compound has been linked to metabolic dysregulation, including glycolysis inhibition and ATP depletion in hippocampal neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is known for its stability, with minimal degradation observed under typical storage conditions . Long-term exposure to this compound in animal models has revealed potential neurocognitive impairments and metabolic alterations . These effects are likely due to the cumulative impact of this compound on cellular and molecular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to alter fasting insulin and leptin levels, as well as pancreatic islet size . High doses of this compound, however, have been associated with adverse effects such as weight gain, shifts in the gut microbiome, and chronic inflammation . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It has been shown to affect glycolysis and ATP production in neuronal cells . Additionally, this compound can influence the gut microbiome, leading to changes in metabolic flux and metabolite levels . These interactions underscore the complex role of this compound in metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and excreted unchanged in the urine . This compound does not undergo significant metabolism, which contributes to its stability and persistence in the body. The distribution of this compound in tissues is influenced by its interactions with transporters and binding proteins, although specific details on these interactions remain limited .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with sweet-taste receptors on the cell membrane . These receptors are localized in the taste buds of the tongue, where this compound binds and activates the signaling pathways responsible for sweetness perception.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acesulfame is synthesized through a multi-step chemical process. The primary steps include:

Industrial Production Methods

In industrial settings, the production of this compound involves precise control of reaction conditions, including temperature, pressure, and pH levels. The process is designed to maximize yield and purity while minimizing by-products and waste. The final product is typically purified through crystallization and filtration to ensure high quality .

Chemical Reactions Analysis

Types of Reactions

Acesulfame undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Acesulfame is often compared with other artificial sweeteners, such as:

This compound is unique in its stability under heat and acidic conditions, making it suitable for a wide range of applications, including baking and long-shelf-life products .

Properties

IUPAC Name

6-methyl-2,2-dioxooxathiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCFIWIQZPHFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate)
Record name Acesulfame [INN:BAN]
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DSSTOX Substance ID

DTXSID0048006
Record name Acesulfame
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Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid
Record name ACESULFAME K
Source EU Food Improvement Agents
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Record name Acesulfame
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Record name Acesulfame
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Solubility

Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform
Record name ACESULFAME K
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Acesulfame
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Density

1.83
Record name Acesulfame
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Color/Form

Needles from benzene or chloroform

CAS No.

33665-90-6
Record name Acesulfame
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Record name Acesulfame [INN:BAN]
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Record name Acesulfame
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Record name ACESULFAME
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Record name Acesulfame
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Record name Acesulfame
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Melting Point

123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C
Record name Acesulfame
Source Hazardous Substances Data Bank (HSDB)
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Record name Acesulfame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

cyclizing the acetoacetamide derivative; the process comprises using, as the sulfamic acid derivative in stage (a), a salt of sulfamic acid which is at least partly soluble in the inert organic solvent employed, cyclizing the acetoacetamide-N-sulfonate formed in this stage or the free acetoacetamide-N-sulfonic acid in stage (b) by the action of an at least approximately equimolar amount of SO3, if appropriate in an inert inorganic or organic solvent, to give 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide, and then, if desired, also neutralizing with a base, in a stage (c), the product obtained here in the acid form.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
acetoacetamide-N-sulfonate
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Different quantities of water were added to 150 ml of acetone. 10.1 g (0.1 mol) of acetoacetamide and 69 g (0.5 mol) of finely powdered, dry K2CO3 were added to each of these mixtures. 15.3 g (0.15 mol) of sulfuryl fluoride gas were then passed in--initially at room temperature. The temperature of the reaction mixture increased to about 40° C. during this process. The mixture was stirred for a further 2 hours and the product was filtered off with suction. The filter residue contained Acesulfam K, which was found to be identical to a reference sample by thin layer chromatography (silica gel, solvent system: ethyl acetate/glacial acetic acid 5:1). The filter residue was introduced into a mixture of excess hydrochloric acid with ice and extracted with ethyl acetate. The ethyl acetate extract was dried over Na2SO4 and evaporated in vacuo. Crystalline 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide was obtained and this was converted to Acesulfam K with methanolic KOH. The results are collated in the table which follows. In the last experiment listed in the table, the K2CO3 was used as a 50% aqueous solution.
Name
Quantity
0 (± 1) mol
Type
reactant
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Quantity
150 mL
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solvent
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10.1 g
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15.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture, with a total volume of 50 ml, of 40.4 g (0.4 mol) of triethylamine and liquid SO2 was added dropwise, at -10° C., to a solution of 20.2 g (0.2 mol) of acetoacetamide and 23.7 g (0.2 mol) of chlorosulfonyl fluoride in 70 ml of liquid SO2. The mixture was stirred for 2 hours and the liquid SO2 was then distilled off, a vacuum being applied at the end. The residue was added dropwise to 400 ml of aqueous NaOH, acidified with concentrated hydrochloric acid, with ice-cooling, and extracted with ethyl acetate. After treatment of the ethyl acetate phase with animal charcoal and Na2SO4, the extract was evaporated in vacuo. 15 g (approx. 20% of theory) of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide were obtained.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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